- Potent inhibition of acid ceramidase by novel B-13 analogues, Journal of Lipids, 2011, 971618,
Cas no 92990-44-8 (2-amino-1-(pyridin-3-yl)ethan-1-ol)
92990-44-8 structure
Product Name:2-amino-1-(pyridin-3-yl)ethan-1-ol
Número CAS:92990-44-8
MF:C7H10N2O
Megavatios:138.167101383209
MDL:MFCD03840172
CID:803519
PubChem ID:3710594
Update Time:2025-09-26
2-amino-1-(pyridin-3-yl)ethan-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 2-Amino-1-(pyridin-3-yl)ethanol
- 2-amino-1-pyridin-3-ylethanol
- 2-amino-1-pyridin-3-ylethanol(SALTDATA: HCOOH 0.3H2O)
- 3-Pyridinemethanol, a-(aminomethyl)-
- alpha-(Aminomethyl)-3-pyridinemethanol
- 2-amino-1-pyridin-3-yl-ethanol
- α-(Aminomethyl)-3-pyridinemethanol (ACI)
- 2-(3-Pyridyl)-2-hydroxyethanamine
- 2-Amino-1-(3-pyridyl)ethanol
- 2-Amino-1-(pyridin-3-yl)ethan-1-ol
- 3-(2-Amino-1-hydroxyethyl)pyridine
- BTKNUYMZBBWHIM-UHFFFAOYSA-N
- MFCD03840172
- EN300-79165
- STK350442
- 3-Pyridinemethanol,alpha-(aminomethyl)-,(alphaR)-(9CI)
- F2108-0103
- AKOS000124189
- FS-6501
- AKOS016042361
- Z336086578
- DB-079447
- 92990-44-8
- SCHEMBL1609153
- BCP11465
- DTXSID40395361
- AB16395
- 2-amino-1-(pyridin-3-yl)ethan-1-ol
-
- MDL: MFCD03840172
- Renchi: 1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2
- Clave inchi: BTKNUYMZBBWHIM-UHFFFAOYSA-N
- Sonrisas: OC(CN)C1C=CC=NC=1
Atributos calculados
- Calidad precisa: 138.07900
- Masa isotópica única: 138.079
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 97.6
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: _0.3
- Superficie del Polo topológico: 59.1A^2
Propiedades experimentales
- Denso: 1.176
- Punto de ebullición: 317.5°C at 760 mmHg
- Punto de inflamación: 145.8°C
- índice de refracción: 1.578
- PSA: 59.14000
- Logp: 0.77400
2-amino-1-(pyridin-3-yl)ethan-1-ol Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-1-(pyridin-3-yl)ethan-1-ol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030125-250mg |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 95% | 250mg |
£105.00 | 2022-03-01 | |
| Fluorochem | 030125-1g |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 95% | 1g |
£233.00 | 2022-03-01 | |
| Fluorochem | 030125-5g |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 95% | 5g |
£1122.00 | 2022-03-01 | |
| abcr | AB491385-100 mg |
alpha-(Aminomethyl)-3-pyridinemethanol; . |
92990-44-8 | 100MG |
€145.00 | 2023-04-20 | ||
| abcr | AB491385-250 mg |
alpha-(Aminomethyl)-3-pyridinemethanol; . |
92990-44-8 | 250MG |
€256.50 | 2023-04-20 | ||
| abcr | AB491385-1 g |
alpha-(Aminomethyl)-3-pyridinemethanol; . |
92990-44-8 | 1g |
€475.20 | 2023-04-20 | ||
| Chemenu | CM174501-5g |
2-Amino-1-(pyridin-3-yl)ethanol |
92990-44-8 | 95% | 5g |
$777 | 2022-06-09 | |
| Chemenu | CM174501-5g |
2-Amino-1-(pyridin-3-yl)ethanol |
92990-44-8 | 95% | 5g |
$777 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0214-1g |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 96% | 1g |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0214-5g |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 96% | 5g |
5071.29CNY | 2021-05-08 |
2-amino-1-(pyridin-3-yl)ethan-1-ol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Palladium Solvents: Methanol ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Referencia
- The preparation of 1-pyridyl-2-aminoethanols, Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1956, 289, 52-4
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Isopropanol , Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referencia
- Preparation of indole-2-carboxylic acid amides for treating hyperglycemia and diabetes, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Preparation of benzodiazepine derivatives, compositions, and methods for treating cognitive impairment and brain, World Intellectual Property Organization, , ,
Métodos de producción 5
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 5 h, rt
Referencia
- Synthesis of α-(aminomethyl)benzenemethanol derivatives and determination of their activity as acetylcholinesterase (AChE) inhibitors, Guizhou Shifan Daxue Xuebao, 2007, 25(1), 59-62
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen , Hydrochloric acid Solvents: Methanol
Referencia
- Synthesis of pyridyl alkanol amines, Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1958, 291, 12-22
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran
1.2 Solvents: Methanol , Ethyl acetate
1.2 Solvents: Methanol , Ethyl acetate
Referencia
- Synthetic versatility of N-(silylmethyl)imines. Water-induced generation of N-protonated azomethine ylides of nonstabilized type and fluoride-induced generation of 2-azaallyl anions, Bulletin of the Chemical Society of Japan, 1986, 59(8), 2537-45
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Diethyl ether , Water ; rt → 0 °C; 0 °C; 1 h, 0 °C
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 20 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 20 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; rt
Referencia
- Preparation of β-aminoalcohol derivatives as TNFα secretion inhibitors, Korea, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Nitromethane ; 2 - 12 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
Referencia
- Novel amide- and sulfonamide-based aromatic ethanolamines: Effects of various substituents on the inhibition of acid and neutral ceramidases, Bioorganic & Medicinal Chemistry, 2012, 20(20), 6162-6170
Métodos de producción 11
Condiciones de reacción
Referencia
- Preparation of pyrrolopyridine-2-carboxylic acid amide as inhibitors of glycogen phosphorylase, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
Referencia
- Preparation of 5-heterocyclyl-3-(dihaloacetyl)oxazolidines for reducing phytotoxicity due to herbicides, European Patent Organization, , ,
2-amino-1-(pyridin-3-yl)ethan-1-ol Raw materials
- Methanamine, N-(phenylmethylene)-1-(trimethylsilyl)-
- a-(nitromethyl)-3-Pyridinemethanol
- pyridine-3-carbaldehyde
- 3-Pyridineacetaldehyde, α-oxo-, aldoxime, (E)- (9CI)
- 2-2-Oxo-2-(pyridin-3-yl)ethyl-2,3-dihydro-1h-isoindole-1,3-dione
2-amino-1-(pyridin-3-yl)ethan-1-ol Preparation Products
2-amino-1-(pyridin-3-yl)ethan-1-ol Literatura relevante
-
2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
92990-44-8 (2-amino-1-(pyridin-3-yl)ethan-1-ol) Productos relacionados
- 91800-29-2(2-(Propylamino)-1-(pyridin-3-yl)ethanol)
- 391906-08-4((1S)-2-amino-1-(pyridin-3-yl)ethan-1-ol)
- 391906-13-1((1R)-2-amino-1-(pyridin-3-yl)ethan-1-ol)
- 648930-50-1(3-Pyridinemethanol, a-[[(2-phenylethyl)propylamino]methyl]-)
- 90197-12-9(2-(methylamino)-1-(pyridin-3-yl)ethan-1-ol)
- 562101-27-3(a-[(methylamino)methyl]-3-Pyridinemethanol hydrobromide)
- 1038594-01-2((R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride)
- 101012-01-5(2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride)
- 228710-95-0((aR)-a-(aminomethyl)-3-Pyridinemethanol hydrochloride)
- 92521-18-1(2-amino-1-(pyridin-4-yl)ethan-1-ol)
Proveedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote